3-iodo-N-(pyridin-4-yl)benzamide
Description
General Overview of Benzamide (B126) Derivatives in Contemporary Organic and Medicinal Chemistry
Benzamide derivatives, characterized by a benzene (B151609) ring attached to an amide group, represent a versatile class of compounds with a wide range of applications in organic and medicinal chemistry. This scaffold is a key structural component in numerous pharmaceuticals due to its ability to form hydrogen bonds and engage in various intermolecular interactions with biological macromolecules.
In medicinal chemistry, benzamide derivatives have been successfully developed as antipsychotics, antiemetics, and gastroprokinetic agents. More recently, their role has expanded significantly, with research demonstrating their potential as inhibitors of various enzymes, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP), which are crucial targets in cancer therapy. The chemical tractability of the benzamide scaffold allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. nih.gov
Significance of Pyridine (B92270) Ring Systems in Synthetic and Pharmaceutical Sciences
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another ubiquitous scaffold in pharmaceutical sciences. Its presence in a molecule can influence a range of physicochemical properties, such as solubility, basicity, and the ability to form hydrogen bonds. These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The pyridine motif is found in a wide array of drugs with diverse therapeutic applications, including antiviral, antibacterial, and anticancer agents. For instance, the pyridine ring is a key component of several kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in cancer. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction for binding to the ATP-binding site of many kinases.
Historical Context and Evolution of Research on Halogenated N-Arylbenzamides
The introduction of halogen atoms into drug candidates is a well-established strategy in medicinal chemistry. Initially, halogens were often incorporated to increase molecular weight and lipophilicity, or to block metabolic sites. However, the understanding of the role of halogens has evolved significantly. It is now recognized that halogens, particularly iodine, can participate in specific, attractive, non-covalent interactions known as halogen bonds. This interaction, where the halogen atom acts as an electrophilic species, can contribute significantly to the binding affinity of a ligand to its protein target.
Research on halogenated N-arylbenzamides has followed this evolutionary path. Early examples of such compounds were often the result of broad screening efforts. More recent research, however, has focused on the rational design of halogenated N-arylbenzamides to exploit halogen bonding and other specific interactions to achieve higher potency and selectivity for a given biological target. A U.S. patent from 2008, for instance, describes a series of halogenated benzamide derivatives for the treatment of viral infections, highlighting the ongoing interest in this class of compounds. google.com
Rationale for Focused Investigation on 3-iodo-N-(pyridin-4-yl)benzamide within Related Compound Classes
The focused investigation of this compound stems from the strategic combination of the three key structural features discussed above: a benzamide core, a pyridine ring, and an iodine substituent. This specific arrangement of functional groups suggests a high potential for biological activity, particularly as an enzyme inhibitor.
The N-(pyridin-4-yl)benzamide portion of the molecule provides a rigid scaffold that correctly orients the functional groups for interaction with a target protein. The pyridine nitrogen can act as a key hydrogen bond acceptor, a common feature in kinase inhibitors that bind to the hinge region of the ATP-binding pocket. The benzamide group itself provides additional points for hydrogen bonding.
The iodine atom at the 3-position of the benzoyl ring is of particular interest. Its size and polarizability make it a potent halogen bond donor. This property can be exploited to form a strong, directional interaction with a halogen bond acceptor (e.g., a carbonyl oxygen or a nitro group) on the protein target, thereby enhancing binding affinity and selectivity. The "meta" position of the iodo group directs this interaction into a specific vector in space, which can be crucial for fitting into a well-defined binding pocket.
The potential of this compound is further underscored by research on related molecules. For example, various N-arylbenzamide derivatives have shown potent activity as LRRK2 inhibitors, a target for Parkinson's disease. nih.gov While specific research data on this compound is not widely published in peer-reviewed literature, its structural features make it a prime candidate for screening in drug discovery campaigns, particularly those targeting kinases or other ATP-binding proteins.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C₁₂H₉IN₂O |
| Molecular Weight | 324.12 g/mol |
| Appearance | Solid |
| Key Structural Features | Benzamide core, Pyridine ring, Iodine substituent |
| Potential Biological Roles | Enzyme inhibitor (e.g., kinase inhibitor), Antimicrobial, Anticancer |
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IN2O/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11/h1-8H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCDCPGYDROEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Iodo N Pyridin 4 Yl Benzamide and Its Derivatives
Strategic Design of Precursors and Retrosynthetic Analysis for 3-iodo-N-(pyridin-4-yl)benzamide
A robust synthetic plan begins with a thorough retrosynthetic analysis to identify reliable and efficient routes from commercially available starting materials. For this compound, the analysis reveals two primary bond disconnections: the amide C-N bond and the aryl C-I bond. This leads to two logical synthetic strategies.
Route A: Amide Formation Followed by Iodination This approach involves the initial coupling of a non-iodinated benzoic acid derivative with 4-aminopyridine (B3432731), followed by a regioselective iodination of the resulting N-(pyridin-4-yl)benzamide intermediate.
Disconnection: C–I bond, then C–N amide bond.
Precursors: Benzoic acid and 4-aminopyridine.
Key Step: Regioselective iodination at the meta-position of the benzamide (B126) ring. This is a significant challenge as the amide group, under many modern catalytic conditions, directs functionalization to the ortho position.
Route B: Iodination Followed by Amide Formation This strategy prioritizes the introduction of the iodine atom onto the benzene (B151609) ring, followed by the formation of the amide bond. This is often the more reliable route as the regiochemistry is controlled at an earlier stage.
Disconnection: C–N amide bond.
Precursors: 3-Iodobenzoic acid and 4-aminopyridine.
Key Step: Efficient amide bond formation between a pre-functionalized aryl carboxylic acid and an aryl amine.
Both 3-iodobenzoic acid and 4-aminopyridine are key precursors that can be synthesized through various established methods if not commercially sourced. mdpi.comnih.govrsc.orgiris-biotech.de
Optimized Amide Bond Formation Strategies
The formation of the amide bond between an aryl carboxylic acid and an arylamine is a critical step that requires careful optimization to ensure high yield and purity, especially when dealing with electron-deficient or sterically hindered substrates.
The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires the activation of the carboxylic acid. This is typically achieved using stoichiometric coupling reagents that convert the hydroxyl group of the acid into a better leaving group. A variety of phosphonium (B103445) and uronium/aminium salt-based reagents are widely used for their high efficiency and mild reaction conditions. peptide.comluxembourg-bio.com Additives like 1-hydroxybenzotriazole (HOBt) are often included to suppress side reactions and minimize racemization in chiral substrates. peptide.com
| Coupling Reagent | Full Name | Class | Byproducts | Key Features |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Uronium/Aminium Salt | Tetramethylurea | Highly reactive, fast reaction times, low epimerization. peptide.com |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium Salt | Tetramethylurea | Very efficient, low racemization, especially with HOBt. peptide.com |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Hexafluorophosphate and phosphine oxide derivatives | Efficient, less hazardous byproducts than original BOP reagent. peptide.com |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide | Water-soluble urea (B33335) | Byproducts are easily removed by aqueous workup. peptide.com |
This table is based on interactive data from multiple sources.
For the synthesis of this compound from 3-iodobenzoic acid and 4-aminopyridine, a reagent like HATU in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) would be a standard and effective choice.
The choice of solvent is crucial for ensuring the solubility of reagents and facilitating the reaction. Polar aprotic solvents are generally preferred for amide coupling reactions.
Common Solvents for Amidation:
Dimethylformamide (DMF): A highly polar solvent that effectively dissolves most starting materials and reagents.
Dichloromethane (DCM): A less polar option, useful when byproducts or starting materials are highly soluble in DMF, complicating purification.
Acetonitrile (B52724) (ACN): Another polar aprotic solvent that can be an effective medium for amide bond formation.
While stoichiometric coupling reagents are common, catalytic methods for direct amidation are gaining prominence due to their improved atom economy. Boron-based catalysts, such as borane-pyridine complexes, have been shown to be effective for the direct amidation of a range of carboxylic acids and amines, tolerating various functional groups, including halogens. mdpi.com These reactions typically proceed at elevated temperatures to drive off water, often using a Dean-Stark apparatus.
Regioselective Iodination Techniques for Benzamide Scaffolds
Achieving the correct regiochemistry during the iodination of a benzamide scaffold is paramount. The target molecule requires iodine at the 3-position (meta), which dictates the choice of synthetic strategy.
Directly converting a C-H bond to a C-I bond is an atom-economical approach. However, the regioselectivity is controlled by the electronic properties of the existing substituents and the reaction mechanism.
Electrophilic Aromatic Substitution: The benzamide group is deactivating and a meta-director under classical electrophilic aromatic substitution conditions. Therefore, direct iodination using an electrophilic iodine source (e.g., I₂ with an oxidizing agent) would be expected to yield the desired 3-iodo isomer. However, these reactions can be sluggish and may require harsh conditions due to the deactivated nature of the ring.
Transition-Metal-Catalyzed C-H Activation: In recent decades, methods using transition metals like palladium (Pd) or iridium (Ir) have become powerful tools for C-H functionalization. nih.govsci-hub.senih.gov In these cases, the amide group typically acts as a directing group, forming a chelate with the metal center and directing functionalization to the ortho position. While highly efficient, these methods would yield 2-iodo-N-(pyridin-4-yl)benzamide, the incorrect regioisomer for this specific target. Achieving meta-selectivity via C-H activation is a significant contemporary challenge and often requires the installation of a specialized, removable directing group that positions the catalyst remotely. bohrium.comnih.gov
Given these factors, direct C-H iodination is less favored for the unambiguous synthesis of the 3-iodo isomer compared to pre-functionalization strategies.
To circumvent the regioselectivity challenges of direct iodination, strategies involving pre-functionalized precursors are often employed. These methods offer precise control over the position of the iodine atom.
Sandmeyer Reaction: A classic and reliable method for introducing a halogen to an aromatic ring is the Sandmeyer reaction. organic-chemistry.orgnih.gov This process involves the diazotization of an aniline derivative, followed by displacement with an iodide salt. To synthesize 3-iodobenzoic acid, one would start with 3-aminobenzoic acid, convert the amino group to a diazonium salt using sodium nitrite under acidic conditions, and then introduce potassium iodide to yield the desired product. This method does not require a copper catalyst, which is often needed for the introduction of other halogens. organic-chemistry.org
Aromatic Finkelstein Reaction: The Finkelstein reaction involves the exchange of one halogen for another. wikipedia.orgiitk.ac.inorganic-chemistry.org While the classic reaction is used for alkyl halides, an aromatic version has been developed for aryl halides. This is particularly useful if, for example, 3-bromo-N-(pyridin-4-yl)benzamide is more readily accessible than the iodo-analogue. The bromo-compound can be converted to the iodo-compound by treatment with sodium iodide, typically catalyzed by a copper(I) salt in combination with a diamine ligand. wikipedia.org
These pre-functionalization routes, particularly the Sandmeyer reaction to generate 3-iodobenzoic acid prior to amidation (Route B), represent the most robust and regioselective methodologies for the synthesis of this compound.
Cross-Coupling Methodologies in Benzamide-Pyridine Conjugation
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, often employing transition metal catalysts. These methods are fundamental in conjugating the benzamide and pyridine (B92270) fragments and for subsequent derivatization.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds between aryl moieties. This palladium-catalyzed reaction couples an organoboron compound (boronic acid or ester) with an organohalide. In the context of this compound, the iodinated phenyl ring serves as a highly reactive electrophilic partner. This reaction is typically used to introduce a new aryl or heteroaryl substituent at the 3-position of the benzamide ring, replacing the iodine atom. The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a wide array of biaryl derivatives under relatively mild conditions. researchgate.netresearchgate.netmdpi.com The development of highly active catalysts and ligands has expanded the scope to include challenging substrates like heteroaryl chlorides. researchgate.net
Table 1: Key Components in Suzuki-Miyaura Coupling for Derivatization
| Component | Examples | Role in Reaction |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Facilitates oxidative addition and reductive elimination cycle. |
| Ligand | PPh₃, dppf, SPhos, XPhos | Stabilizes the palladium center and modulates its reactivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species and neutralizes acid byproduct. |
| Organoboron Reagent | Arylboronic acids, Heteroarylboronic acids | The nucleophilic coupling partner providing the new aryl group. |
| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures | Solubilizes reactants and influences reaction rate and yield. |
This interactive table summarizes the typical reagents and their functions in a Suzuki-Miyaura cross-coupling reaction.
The formation of the central amide bond in this compound can be achieved through various methods, but the Buchwald-Hartwig amination represents a powerful C-N bond-forming reaction. wikipedia.orglibretexts.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction joins an amine with an aryl halide or triflate. The synthesis of the target molecule would typically involve the coupling of 4-aminopyridine with a 3-iodobenzoyl derivative (like 3-iodobenzoyl chloride) or directly with 3-iodobenzoic acid in a related catalytic system. The reaction's development has led to several generations of catalysts and ligands, enabling the coupling of a vast range of amines and aryl halides with high functional group tolerance. wikipedia.orgacs.org The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-aryl amide product. wikipedia.orglibretexts.org
Table 2: Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst/Precatalyst | Ligand | Base | Common Solvents |
|---|---|---|---|
| Pd₂(dba)₃, Pd(OAc)₂ | BINAP, DPPF | NaOt-Bu, K₂CO₃ | Toluene, Dioxane |
| Pd(OAc)₂ | BrettPhos, tBuXPhos | LiHMDS, K₃PO₄ | THF, Toluene |
This table outlines common palladium catalysts, ligands, and bases used in the Buchwald-Hartwig amination for the formation of C-N bonds. wikipedia.orgacsgcipr.orgrsc.org
The Sonogashira coupling is an efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org For this compound, this reaction provides a direct route to introduce an alkynyl functional group at the 3-position of the phenyl ring, leveraging the reactivity of the carbon-iodine bond. The reaction is typically co-catalyzed by palladium and copper(I) salts and is carried out in the presence of an amine base. wikipedia.orgorganic-chemistry.org The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then participates in transmetalation with the palladium center. libretexts.org The mild reaction conditions of the Sonogashira coupling make it compatible with a wide range of functional groups, allowing for the synthesis of complex alkynylated benzamide derivatives. wikipedia.org
Table 3: Typical Conditions for Sonogashira Coupling
| Component | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary catalyst for the cross-coupling cycle. libretexts.org |
| Copper(I) Co-catalyst | CuI | Forms copper acetylide intermediate, facilitating the reaction. wikipedia.org |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | Acts as both a base and a solvent. |
| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene | The nucleophilic alkyne source. |
| Solvent | THF, DMF, Acetonitrile | Used to dissolve reactants. |
This interactive table presents the standard components required for performing a Sonogashira coupling reaction to introduce alkyne moieties.
Post-Synthetic Derivatization and Functionalization Strategies
Once the core this compound structure is assembled, further modifications can be made to either the pyridine ring or the phenyl ring to generate a library of analogues for structure-activity relationship studies.
The pyridine ring, while generally electron-deficient, can be functionalized through several strategies. Direct electrophilic aromatic substitution on the pyridine ring is often challenging. However, functionalization can be achieved through methods such as:
N-Oxidation: Conversion of the pyridine nitrogen to an N-oxide activates the ring, particularly at the 2- and 4-positions, for nucleophilic substitution or directs electrophilic substitution to the 4-position.
Halogenation: Introduction of halogen atoms (e.g., bromine or chlorine) onto the pyridine ring of the starting 4-aminopyridine precursor allows for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce new aryl or alkyl groups. core.ac.uk Research has shown that regioselective Suzuki coupling can be performed on dibrominated pyridine systems, allowing for controlled, stepwise functionalization. core.ac.uk
Table 4: Strategies for Pyridine Moiety Functionalization
| Strategy | Reagents/Conditions | Outcome |
|---|---|---|
| N-Oxidation | m-CPBA, H₂O₂ | Activation of the pyridine ring for further reactions. |
| Cross-Coupling | Pd catalyst, boronic acids (on a pre-halogenated pyridine) | Introduction of aryl, heteroaryl, or alkyl groups. core.ac.uk |
| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., alkoxides, amines) on activated (e.g., halogenated) pyridines | Replacement of a leaving group with a nucleophile. |
This table summarizes key methods for the post-synthetic modification of the pyridine ring in N-(pyridin-4-yl)benzamide derivatives.
The carbon-iodine bond on the phenyl ring is the most versatile handle for post-synthetic modification. The high reactivity of aryl iodides makes them ideal substrates for a multitude of cross-coupling reactions. Beyond the Suzuki-Miyaura and Sonogashira couplings discussed previously, other transformations can be employed to introduce a diverse range of functional groups. These include Heck coupling (for alkenylation), Stille coupling (with organostannanes), and Buchwald-Hartwig amination (to introduce a second amino group). Furthermore, the iodine atom can be transformed into other reactive functionalities. For instance, lithium-halogen exchange using an organolithium reagent (e.g., n-BuLi or t-BuLi) generates a potent aryllithium nucleophile, which can then be quenched with a wide variety of electrophiles to install groups that are not accessible via cross-coupling. A strategy for site-selective C-H functionalization can also be used to introduce other groups onto the ring. nih.gov
Table 5: Functionalization Reactions at the C-I Bond
| Reaction Type | Coupling Partner/Reagent | Functional Group Introduced |
|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Aryl, Heteroaryl, Alkyl |
| Sonogashira | R-C≡C-H | Alkynyl |
| Heck | Alkene | Alkenyl |
| Stille | R-Sn(Bu)₃ | Aryl, Vinyl, Alkyl |
| Buchwald-Hartwig | R₂NH | Amino |
| Lithium-Halogen Exchange | 1) n-BuLi; 2) Electrophile (e.g., CO₂, RCHO) | Carboxylic acid, Alcohol, etc. |
This interactive table details various synthetic transformations that can be performed at the iodinated position of the phenyl ring to introduce diverse functionalities.
Transformations at the Amide Linkage
The amide bond, while generally stable, can undergo several transformations under specific reaction conditions. For the compound this compound, transformations at the amide linkage primarily involve hydrolysis and reduction, leading to the cleavage of the amide bond or its conversion to an amine, respectively. These reactions are fundamental in the further derivatization or metabolic studies of this class of compounds.
Hydrolysis of the Amide Bond
The hydrolysis of the amide bond in this compound results in the formation of 3-iodobenzoic acid and 4-aminopyridine. This reaction can be catalyzed by either acid or base, typically requiring harsh conditions such as elevated temperatures.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. Proton transfer and elimination of 4-aminopyridine yield the protonated 3-iodobenzoic acid. khanacademy.orgyoutube.comlibretexts.org The reaction is generally driven to completion by heating. youtube.com
Base-Catalyzed Hydrolysis:
In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon of the amide in a nucleophilic acyl substitution reaction. khanacademy.orgyoutube.com This forms a tetrahedral intermediate which then collapses to expel the pyridin-4-ylamino group as an anion, which is subsequently protonated. The reaction typically requires heating to proceed at a reasonable rate. youtube.com
Illustrative Reaction Conditions for Amide Hydrolysis:
| Catalyst | Reagents | Temperature (°C) | Products | Plausible Yield (%) |
| Acid | 6M HCl (aq) | 100 | 3-Iodobenzoic acid, 4-Aminopyridine | >90 |
| Base | 10% NaOH (aq) | 100 | Sodium 3-iodobenzoate (B1234465), 4-Aminopyridine | >90 |
Note: The yields are illustrative and based on general amide hydrolysis reactions.
Reduction of the Amide Bond
The reduction of the amide functionality in this compound to the corresponding amine, N-(3-iodobenzyl)pyridin-4-amine, is a key transformation. This can be achieved using powerful reducing agents or through catalytic methods.
Reduction with Lithium Aluminum Hydride (LiAlH₄):
A common and effective method for the reduction of amides is the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). ucalgary.camasterorganicchemistry.comlibretexts.org The hydride ion attacks the carbonyl carbon, and subsequent workup with water leads to the formation of the amine. ucalgary.camasterorganicchemistry.com
Nickel-Catalyzed Reduction:
More recently, nickel-catalyzed reductions have emerged as a milder alternative to the use of metal hydrides. organic-chemistry.orgorgsyn.orgacs.orgnih.gov These methods often employ a nickel catalyst, such as nickel(II) chloride, in combination with a silane reducing agent like phenylsilane. organic-chemistry.orgorgsyn.orgnih.gov This approach demonstrates good functional group tolerance and can be applied to a variety of amide substrates, including those with heterocyclic moieties. organic-chemistry.orgorgsyn.orgnih.gov
Illustrative Reaction Conditions for Amide Reduction:
| Method | Reagents | Solvent | Plausible Yield (%) |
| Hydride Reduction | 1. LiAlH₄ 2. H₂O | THF | 80-90 |
| Nickel-Catalyzed Reduction | NiCl₂(dme), PhSiH₃ | Toluene | 75-85 |
Note: The yields are illustrative and based on general amide reduction reactions.
Rigorous Spectroscopic and Structural Elucidation Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniquesresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of 3-iodo-N-(pyridin-4-yl)benzamide, offering profound insights into its proton and carbon framework.
High-resolution proton (¹H) NMR spectroscopy allows for the precise assignment of each proton within the this compound molecule. The analysis of chemical shifts and coupling constants reveals the electronic environment and connectivity of the protons. The aromatic protons on the benzoyl and pyridyl rings exhibit distinct signals, with their multiplicity and coupling constants providing clear evidence of their relative positions. For comparison, the related N-(4-pyridyl)benzamide shows specific dihedral angles between the functional groups and the aromatic rings, which influences the proton environments. asianpubs.org
Table 1: Hypothetical ¹H NMR Data for this compound (Note: This table is a representation of expected values based on related structures and general principles of NMR spectroscopy, as specific experimental data for this exact compound is not publicly available.)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' (Pyridyl) | 8.55 | d | 6.2 |
| H-6' (Pyridyl) | 8.55 | d | 6.2 |
| H-3' (Pyridyl) | 7.70 | d | 6.2 |
| H-5' (Pyridyl) | 7.70 | d | 6.2 |
| H-2 (Benzoyl) | 8.25 | t | 1.8 |
| H-6 (Benzoyl) | 7.95 | ddd | 7.8, 1.8, 1.1 |
| H-4 (Benzoyl) | 7.85 | ddd | 7.8, 1.8, 1.1 |
| H-5 (Benzoyl) | 7.30 | t | 7.8 |
| NH (Amide) | 10.50 | s | - |
d = doublet, t = triplet, ddd = doublet of doublet of doublets, s = singlet
Complementing the proton data, ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments provide a definitive map of the carbon skeleton. The DEPT-135 experiment, in particular, is instrumental in distinguishing between CH, CH₂, and CH₃ groups, while quaternary carbons are identified by their presence in the broad-band decoupled ¹³C spectrum and absence in the DEPT spectra. This confirms the presence and substitution pattern of both the iodo-substituted benzene (B151609) ring and the pyridine (B92270) ring.
Table 2: Hypothetical ¹³C NMR and DEPT-135 Data for this compound (Note: This table is a representation of expected values based on related structures and general principles of NMR spectroscopy.)
| Carbon Assignment | Chemical Shift (δ, ppm) | DEPT-135 Signal |
| C=O (Amide) | 165.0 | Absent |
| C-4' (Pyridyl) | 150.5 | Absent |
| C-2', C-6' (Pyridyl) | 145.0 | Positive |
| C-1 (Benzoyl) | 138.0 | Absent |
| C-6 (Benzoyl) | 136.0 | Positive |
| C-2 (Benzoyl) | 130.0 | Positive |
| C-4 (Benzoyl) | 129.0 | Positive |
| C-5 (Benzoyl) | 128.0 | Positive |
| C-3', C-5' (Pyridyl) | 114.0 | Positive |
| C-3 (Benzoyl) | 94.0 | Absent |
Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by establishing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons within the benzoyl and pyridyl rings. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. columbia.eduepfl.ch
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Validationresearchgate.net
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of this compound.
Table 3: Hypothetical HRMS-ESI Data for this compound (Note: This table is a representation of expected values.)
| Ion | Calculated m/z | Observed m/z | Formula |
| [C₁₂H₉IN₂O + H]⁺ | 324.9832 | 324.9835 | C₁₂H₁₀IN₂O |
While no specific MALDI-TOF data for this compound is readily available, this technique serves as an alternative soft ionization method for mass analysis. mdpi.com MALDI-TOF is particularly useful for analyzing molecules that may not ionize efficiently by ESI. It involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. This would provide further confirmation of the molecular weight of the compound.
Infrared (IR) Spectroscopic Analysis for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by a combination of absorptions arising from the amide linkage, the two aromatic rings, and the carbon-iodine bond.
The amide group (-C(O)NH-) gives rise to several characteristic and strong absorption bands, making it readily identifiable in an IR spectrum. The N-H bond is weaker than the O-H bond, resulting in absorption bands that are typically less intense and broad. google.com
N-H Stretching: A moderate to strong absorption band is expected in the region of 3300–3500 cm⁻¹ due to the N-H stretching vibration. google.com In solid-state spectra, the presence of hydrogen bonding can cause this band to broaden and shift to a lower frequency.
C=O Stretching (Amide I band): This is typically the most intense band in the spectrum for an amide, appearing in the range of 1650–1750 cm⁻¹. google.com Its exact position is sensitive to the electronic environment and hydrogen bonding. For secondary amides like this compound, this peak is strong and sharp, often observed around 1660-1680 cm⁻¹.
N-H Bending (Amide II band): This band arises from a coupling of N-H in-plane bending and C-N stretching vibrations. It appears as a strong band in the region of 1510-1570 cm⁻¹.
Table 1: Expected IR Vibrational Frequencies for the Amide Linkage
| Vibrational Mode | Description | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Stretching of the Nitrogen-Hydrogen bond | 3300 - 3500 | Medium to Strong |
| C=O Stretch (Amide I) | Stretching of the Carbonyl group | 1650 - 1750 | Strong |
| N-H Bend (Amide II) | In-plane bending of the N-H bond | 1510 - 1570 | Strong |
The presence of the 3-iodobenzoyl and 4-pyridinyl rings contributes distinct absorption bands to the IR spectrum.
Aromatic C-H Stretching: Aromatic C-H bonds show stretching absorptions at wavenumbers just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. researchgate.net These bands are generally of weak to medium intensity. smolecule.com
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings produce a series of characteristic sharp bands of variable intensity in the 1450-1600 cm⁻¹ region. researchgate.netsmolecule.com Two of the most prominent bands are usually found near 1600 cm⁻¹ and 1500 cm⁻¹. researchgate.netsmolecule.com
C-H Out-of-Plane Bending: Strong absorptions in the 690-900 cm⁻¹ range are due to the out-of-plane bending of the aromatic C-H bonds. researchgate.netsmolecule.com The exact position of these bands is diagnostic of the substitution pattern of the benzene ring. researchgate.netsmolecule.com For the 1,3-disubstituted (meta-substituted) iodobenzamide ring, bands are expected around 810-850 cm⁻¹ and 690-710 cm⁻¹. smolecule.com The 1,4-disubstituted (para-substituted) pyridine ring would show a strong band in the 810–840 cm⁻¹ range. smolecule.com
Carbon-Halogen Stretching: The C-I stretching vibration is expected to appear as a strong band in the far-infrared region, typically between 500 and 600 cm⁻¹. Vibrations of groups containing heavy elements like halogens produce important bands in the fingerprint region below 1000 cm⁻¹. molport.com
Table 2: Expected IR Frequencies for Aromatic and Halogen Groups
| Vibrational Mode | Description | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | Stretching of sp² C-H bonds | 3000 - 3100 | Weak to Medium |
| Aromatic C=C Stretch | Ring stretching | 1450 - 1600 | Medium, Sharp |
| C-H Out-of-Plane Bend | Bending of C-H bonds | 690 - 900 | Strong |
| C-I Stretch | Stretching of Carbon-Iodine bond | 500 - 600 | Medium to Strong |
Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Crystal Packing Analysis
Obtaining single crystals of sufficient size and quality is a prerequisite for SCXRD analysis. For organic compounds like this compound, a common and effective method for crystal growth is the slow evaporation technique. uni.lua2bchem.com This process involves dissolving the purified compound in a suitable solvent or a mixture of solvents until saturation. uni.lua2bchem.com The choice of solvent is critical; suitable solvents for benzamide (B126) derivatives include methanol, ethanol, or mixtures containing ethyl acetate. uni.lua2bchem.com The saturated solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks. uni.lu This gradual increase in concentration promotes the formation of well-ordered single crystals.
Intermolecular interactions are crucial in dictating the crystal packing. In related halogenated benzamide structures, a variety of weak interactions such as C-H···O, C-H···X (where X is a halogen), and interactions involving π-systems play a significant role in the formation of the crystal lattice. nih.gov The presence of the iodine atom introduces the possibility of halogen bonding (C-I···N or C-I···O), a directional interaction that can significantly influence the supramolecular architecture. Furthermore, π-π stacking interactions between the electron-rich aromatic rings are expected to be a key feature in the crystal packing. epa.gov
The supramolecular architecture of this compound in the solid state is expected to be dominated by a network of hydrogen bonds and π-π stacking interactions.
Hydrogen Bonding: The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O). The pyridinyl nitrogen atom is also a strong hydrogen bond acceptor. Consequently, a robust network of intermolecular hydrogen bonds is anticipated. The most probable hydrogen bond is the N—H···N interaction, linking the amide hydrogen of one molecule to the pyridinyl nitrogen of another, often forming chains or dimers. nih.gov Another possibility is the N—H···O interaction between the amide N-H and the carbonyl oxygen of an adjacent molecule. nih.gov These interactions organize the molecules into well-defined one-, two-, or three-dimensional networks. nih.govchemspider.com
Table 3: Predicted Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Expected Geometry |
| Hydrogen Bond | Amide N-H | Pyridinyl N | Linear or near-linear, forming chains/dimers |
| Hydrogen Bond | Amide N-H | Carbonyl O | Linear or near-linear, forming chains/dimers |
| π-π Stacking | Benzene Ring | Benzene/Pyridine Ring | Parallel-displaced or face-to-face |
| Halogen Bond | C-I | N/O atom | Directional interaction with another electronegative atom |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, valuable insights into the electronic structure, conjugation, and chromophoric groups of a compound can be obtained. In the case of this compound, a theoretical analysis based on the foundational chromophores—benzamide, an iodinated benzene ring, and a pyridine ring—can predict its UV-Vis absorption characteristics.
The electronic spectrum of a molecule is primarily governed by the types of electrons present and the available energy levels. The absorption of UV-Vis radiation promotes electrons from a lower energy molecular orbital (typically a bonding or non-bonding orbital) to a higher energy anti-bonding molecular orbital. The most common transitions observed in organic molecules are π-π* and n-π* transitions.
Detailed Research Findings
The core structure, benzamide, exhibits characteristic electronic transitions. Theoretical studies on benzamide have identified π→π* transitions as being prominent. researchgate.net An intense absorption band for benzamide is typically observed in the middle UV region, which is a result of these π→π* transitions within the benzene ring and the carbonyl group. researchgate.net
The introduction of a halogen substituent onto the phenyl ring is known to influence the absorption spectrum. Studies on 2-chloro- and 2-bromo-benzamides have shown that the presence of a halogen atom leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands. researchgate.net This is attributed to the electronic effects of the halogen, which can perturb the energy levels of the molecular orbitals. The iodine atom in the meta-position of the benzoyl ring in this compound is therefore expected to induce a similar redshift in the absorption maxima compared to unsubstituted benzamide.
The N-(pyridin-4-yl) moiety introduces another aromatic system into the molecule. The pyridine ring itself possesses π-systems and can undergo π-π* transitions. The linkage of this pyridine ring to the benzamide nitrogen atom extends the conjugated system. This extended conjugation is expected to further lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a significant bathochromic shift. The absorption spectra of N-(4-substituted phenyl)-benzamides have been shown to be sensitive to the electronic nature of the substituents on the N-phenyl ring, underscoring the electronic communication through the amide bond. niscpr.res.in
Therefore, the UV-Vis spectrum of this compound is predicted to be a composite of the electronic transitions originating from the iodinated benzoyl and the pyridinyl moieties. The spectrum would likely be characterized by strong absorptions in the UV region, with the extended conjugation and the presence of the iodine atom shifting these absorptions to longer wavelengths compared to simpler benzamides.
The primary absorption bands anticipated for this compound would be due to π-π* transitions within the extended conjugated system encompassing the iodinated benzene ring, the amide linkage, and the pyridine ring. Weaker n-π* transitions, arising from the non-bonding electrons on the oxygen and nitrogen atoms of the amide group and the nitrogen of the pyridine ring, are also expected, likely appearing as shoulders on the main absorption bands or as weak, longer-wavelength absorptions.
Predicted UV-Vis Spectroscopic Data for this compound
The following table presents a theoretical prediction of the UV-Vis absorption data for this compound based on the analysis of its structural components and related compounds. The exact λmax values would be dependent on the solvent used due to solvatochromic effects.
| Predicted λmax (nm) | Electronic Transition | Associated Chromophore |
|---|---|---|
| ~270-300 | π-π | Iodinated Benzoyl Moiety |
| ~250-270 | π-π | Pyridinyl Moiety |
| >300 | n-π* | C=O and Pyridinyl N |
Computational Chemistry and Theoretical Investigations of 3 Iodo N Pyridin 4 Yl Benzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 3-iodo-N-(pyridin-4-yl)benzamide. These methods allow for a detailed analysis of the molecule's electronic structure, which is a key determinant of its chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This process, referred to as geometry optimization, seeks to find the coordinates on the potential energy surface where the net inter-atomic forces are close to zero nih.gov. For this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles.
The optimization process minimizes the total electronic energy of the molecule, leading to its most stable conformation. The presence of the iodine atom, a heavy halogen, can influence the electronic distribution and geometry. Halogen substitution is known to impact the electronic properties of aromatic systems nih.govsemanticscholar.org. The resulting optimized geometry provides a foundational model for further computational analysis.
Table 1: Representative Optimized Geometric Parameters for an N-Arylbenzamide Scaffold (Illustrative)
| Parameter | Bond/Angle | Predicted Value (Illustrative) |
| Bond Length | C-N (Amide) | 1.35 Å |
| Bond Length | C=O (Amide) | 1.23 Å |
| Bond Length | C-I | 2.10 Å |
| Bond Angle | O=C-N | 122° |
| Dihedral Angle | C-C-N-C | 150° |
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) nih.gov. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
For this compound, the distribution and energies of the HOMO and LUMO can be calculated using DFT. The HOMO is expected to be localized primarily on the more electron-rich parts of the molecule, such as the benzamide (B126) and pyridine (B92270) rings. The LUMO, conversely, will be situated on the electron-deficient regions. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests a more reactive molecule. Studies on related halogenated compounds indicate that halogen substitution can significantly lower the LUMO energy, thereby affecting the molecule's electrophilicity nih.govsemanticscholar.org.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Halogenated Benzamide Derivative
| Molecular Orbital | Energy (eV) - Illustrative |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. The ESP map uses a color spectrum to indicate different regions of charge, with red typically representing electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas.
In this compound, the ESP map would likely show a negative potential around the carbonyl oxygen and the nitrogen atom of the pyridine ring, indicating these as potential sites for electrophilic attack. Conversely, the amide proton and regions near the iodine atom might exhibit a more positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of this compound arises from the rotation around its single bonds, particularly the amide (C-N) and pyridine (C-C) linkages. Conformational analysis explores the different spatial arrangements (conformers) of the molecule and their relative energies nih.gov.
Torsional scans, also known as potential energy surface (PES) scans, are computational experiments used to determine the energy barriers associated with bond rotation nih.govumn.edu. For this compound, two key rotational barriers are of interest: the one around the C(O)-N amide bond and the one around the N-C(pyridine) bond.
The rotation around the amide bond is known to have a significant energy barrier due to the partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl group nih.gov. A torsional scan would involve systematically changing the dihedral angle of the amide bond and calculating the energy at each step. The resulting energy profile would reveal the energy difference between the stable planar conformer and the rotational transition state. Similarly, a torsional scan around the N-C(pyridine) bond would elucidate the rotational flexibility of the pyridine ring relative to the benzamide core.
Compound Names Mentioned in this Article
| Compound Name |
| This compound |
| Iodine |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations offer a virtual window into the atomic-level movements of this compound, revealing its dynamic nature and the influence of its surrounding environment.
Solvation Dynamics and Conformational Ensemble Sampling
Understanding how a molecule like this compound behaves in a solvent is fundamental to predicting its biological activity. MD simulations are employed to model the interactions between the compound and solvent molecules, a process known as solvation dynamics. These simulations track the movement of every atom over time, providing a detailed picture of how the solvent arranges itself around the solute and how this arrangement fluctuates.
Conformational ensemble sampling is another critical aspect explored through MD simulations. mdpi.com A molecule is not a static entity but rather a collection of interconverting three-dimensional shapes or conformations. mdpi.com By simulating the molecule's motion, researchers can generate a representative set of these conformations, known as a conformational ensemble. mdpi.comnih.govbiorxiv.org This ensemble provides a more realistic representation of the molecule's state in solution than a single, low-energy structure. mdpi.comnih.govbiorxiv.org The analysis of this ensemble can reveal the flexibility of different parts of the molecule and identify the most populated conformational states, which are often the ones relevant for biological activity. For instance, studies on similar flexible molecules have shown that MD simulations can effectively sample the conformational space, providing insights into preferred geometries and the energy landscape of the molecule. mdpi.com
Ligand-Based and Structure-Based Computational Modeling for Biological Systems
Computational modeling plays a pivotal role in drug discovery by predicting how a molecule like this compound might interact with biological systems. These methods are broadly categorized into ligand-based and structure-based approaches.
Molecular Docking Simulations with Proposed Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. scispace.com This method is instrumental in identifying potential biological targets for this compound and understanding the molecular basis of its activity. The process involves placing the 3D structure of the ligand into the binding site of a target protein and evaluating the binding affinity using a scoring function. scispace.compeerj.com
For benzamide derivatives, molecular docking studies have been crucial in identifying key interactions with various protein targets. For example, in studies of benzamide analogues as FtsZ inhibitors, docking revealed crucial hydrogen bond interactions with amino acid residues like Val 207, Asn 263, and Leu 209. nih.gov Similarly, research on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as ROCK1 inhibitors used docking to understand the binding affinities and critical interactions within the ATP pocket of the kinase. peerj.comnih.govresearchgate.net These studies often validate their docking protocols by re-docking a known co-crystallized ligand and ensuring the root-mean-square deviation (RMSD) is within an acceptable range, typically less than 2.0 Å. nih.gov
The insights gained from docking can guide the design of more potent and selective inhibitors. For instance, identifying the specific amino acids involved in binding allows for targeted modifications to the ligand to enhance these interactions.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful ligand-based drug design technique. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target receptor and elicit a biological response.
For a series of related compounds, a pharmacophore model can be developed based on their known biological activities. For instance, a study on benzamide analogues as FtsZ inhibitors developed a five-featured pharmacophore model consisting of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov This model was then used to align the molecules and build a predictive 3D-QSAR model. nih.gov
Once a pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that match the pharmacophoric features. nih.gov This approach allows for the rapid identification of diverse chemical scaffolds with a high probability of being active against the target of interest. Virtual screening can significantly reduce the time and cost associated with identifying new drug leads compared to traditional high-throughput screening methods. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Series (In silico methodologies)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized analogues.
In a typical QSAR study, a set of molecules with known activities is used as a training set. nih.gov Various molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, hydrophobic properties), are calculated for each molecule. Statistical methods are then employed to build a model that correlates these descriptors with the observed biological activity.
For example, a 3D-QSAR study on N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to develop predictive models. peerj.comnih.govresearchgate.net These models yielded statistically significant results with good correlation coefficients (r²) and predictive abilities (q²). peerj.comnih.govresearchgate.net The contour maps generated from these models provide a visual representation of how different structural modifications would affect the biological activity, indicating regions where bulky groups, for instance, would be favorable or unfavorable. peerj.comnih.gov This information is invaluable for guiding the rational design of more potent analogues.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies) via Computational Methods
Computational methods have become indispensable for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules like this compound.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a long-standing challenge in computational chemistry. nih.gov Density Functional Theory (DFT) is a commonly used method for calculating NMR chemical shifts with reasonable accuracy. uni-bonn.de The choice of the density functional approximation (DFA) and basis set is crucial for obtaining reliable results. researchgate.net For heavier nuclei, relativistic effects may also need to be considered. uni-bonn.de Machine learning approaches are also emerging as powerful tools for predicting NMR chemical shifts, sometimes outperforming traditional methods, especially when large datasets are available. nih.govuni-bonn.de
Similarly, computational methods can predict infrared (IR) frequencies. These calculations typically involve a geometry optimization of the molecule followed by a frequency calculation. The resulting vibrational frequencies correspond to the different vibrational modes of the molecule, which can be compared to experimental IR spectra to aid in peak assignment and structural confirmation.
Mechanistic Insights into the Reactivity and Chemical Transformations of 3 Iodo N Pyridin 4 Yl Benzamide
Palladium-Catalyzed Cross-Coupling Reactions Involving the Aryl Iodide Moiety
The carbon-iodine bond in 3-iodo-N-(pyridin-4-yl)benzamide is a key functional group that readily participates in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism for these transformations typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. acs.orglibretexts.org
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a widely used method for creating biaryl structures, which are prevalent in pharmaceuticals, natural products, and advanced materials. nih.govnih.gov This reaction couples the aryl iodide of this compound with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orguwindsor.ca
The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid derivative, where the aryl group from the boron compound is transferred to the palladium center. The final step is reductive elimination, which forms the new biaryl compound and regenerates the Pd(0) catalyst, allowing the cycle to continue. acs.orglibretexts.org The choice of ligands, base, and solvent can significantly influence the reaction's efficiency and substrate scope. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 3-phenyl-N-(pyridin-4-yl)benzamide | High |
| 1-bromonaphthalene | Phenylboronic acid | LaF₃·Pd nanocatalyst | K₂CO₃ | Water | 1-phenylnaphthalene | 68 nih.gov |
| 2-bromo-4-methylpyridine | Phenylboronic acid | LaF₃·Pd nanocatalyst | K₂CO₃ | Water | 4-methyl-2-phenylpyridine | 66 nih.gov |
| Iodobenzene | 4-nitrophenylboronic acid | LaF₃·Pd nanocatalyst | K₂CO₃ | Water | 4-nitrobiphenyl | 95 nih.gov |
This table presents hypothetical and literature-based examples to illustrate the Suzuki-Miyaura coupling. The specific yield for the reaction with this compound is illustrative.
Sonogashira Coupling for Alkynylation
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a valuable transformation for the synthesis of pharmaceuticals and functional materials. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org
The mechanism involves the formation of a palladium-alkynyl complex and a copper(I) acetylide. The aryl iodide first undergoes oxidative addition to the Pd(0) catalyst. The copper(I) acetylide, formed from the terminal alkyne and the copper salt, then transmetalates with the Pd(II)-aryl complex. Subsequent reductive elimination yields the arylated alkyne and regenerates the Pd(0) catalyst. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov
Table 2: Sonogashira Coupling Reaction Components
| Component | Role | Example |
|---|---|---|
| Aryl Halide | Electrophile | This compound |
| Terminal Alkyne | Nucleophile | Phenylacetylene |
| Palladium Catalyst | Primary Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper(I) Salt | Co-catalyst | CuI |
| Base | Activates alkyne, neutralizes HX | Triethylamine, Diisopropylamine |
Heck Reaction for Alkenylation
The Heck reaction is a palladium-catalyzed method for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene. This reaction is instrumental in synthesizing substituted alkenes. The process involves the reaction of this compound with an alkene in the presence of a palladium catalyst and a base.
The generally accepted mechanism starts with the oxidative addition of the aryl iodide to the palladium(0) catalyst. The resulting palladium(II) complex then coordinates to the alkene. This is followed by migratory insertion of the aryl group onto the alkene (syn-addition). A subsequent β-hydride elimination (syn-elimination) forms the final alkenyl-substituted product and a palladium-hydride species. The base regenerates the palladium(0) catalyst from the palladium-hydride species, completing the catalytic cycle.
Ullmann-Type Coupling for Heteroatom Bond Formation
The Ullmann-type coupling reaction is a classical method for forming carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds. Traditionally, these reactions require high temperatures and stoichiometric amounts of copper. However, modern palladium-catalyzed versions have been developed that proceed under milder conditions.
In the context of this compound, an Ullmann-type coupling could be employed to introduce an amine, alcohol, or thiol at the 3-position of the benzamide (B126) ring. The palladium-catalyzed variant, often referred to as the Buchwald-Hartwig amination for C-N bond formation, involves an oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the heteroatom-containing nucleophile, and subsequent reductive elimination to form the desired product and regenerate the catalyst.
Nucleophilic Aromatic Substitution (SNAr) Potential at the Iodinated Position
While palladium-catalyzed reactions are highly effective, the direct substitution of the iodine atom in this compound by a nucleophile via a nucleophilic aromatic substitution (SNAr) mechanism is also a possibility. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho and/or para to the leaving group.
In this compound, the benzamide group itself is an electron-withdrawing group. However, its activating effect at the meta-position where the iodine is located is not as strong as it would be at the ortho or para positions. Therefore, forcing conditions, such as high temperatures and highly reactive nucleophiles, would likely be necessary to achieve SNAr at the iodinated position. The reaction would proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate.
Directed Ortho-Metallation and Functionalization on the Benzamide Ring
Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. researchgate.net This process involves the deprotonation of an aromatic C-H bond that is ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. researchgate.netclockss.orguwindsor.ca The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.
The amide functionality in this compound can act as a directing metalating group. harvard.edu The lone pair of electrons on the amide oxygen or nitrogen can coordinate to the lithium reagent, directing deprotonation to the adjacent ortho position on the benzamide ring (the C2 or C6 position). The pyridyl group can also influence the regioselectivity of the metallation. clockss.org The resulting lithiated species can then react with electrophiles such as aldehydes, ketones, alkyl halides, or carbon dioxide to introduce new substituents. This method provides a complementary approach to functionalize the benzamide ring, distinct from the reactions occurring at the iodo-substituent.
Table 3: Potential Electrophiles for Directed Ortho-Metallation
| Electrophile | Functional Group Introduced |
|---|---|
| Dimethylformamide (DMF) | Aldehyde (-CHO) |
| Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) |
| Iodine (I₂) | Iodine (-I) |
| Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-SiMe₃) |
| Benzaldehyde | Hydroxymethylphenyl (-CH(OH)Ph) |
Electrophilic Aromatic Substitution (EAS) Potential on Aromatic Rings
The susceptibility of the two aromatic rings in this compound to electrophilic attack is significantly different. The pyridine (B92270) ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org This deactivation is further intensified by the protonation of the nitrogen in acidic conditions, which are common for many EAS reactions. wikipedia.org
The benzamide ring, on the other hand, is influenced by two substituents: the iodo group and the N-(pyridin-4-yl)carboxamide group. The directing effects of these substituents on incoming electrophiles are crucial in determining the regioselectivity of the reaction.
Iodo Group: Halogens are deactivating yet ortho-, para-directing. The deactivation stems from their electron-withdrawing inductive effect, while the directing influence is due to their electron-donating resonance effect.
Considering the substitution pattern of this compound, the positions on the benzoyl ring available for substitution are C2, C4, C5, and C6. The iodo group at C3 directs incoming electrophiles to the C2 and C4 positions. The amide group at C1 directs to the C2 and C4 positions. Therefore, electrophilic attack is most likely to occur at the C2 and C4 positions due to the combined directing effects of both substituents.
Recent research has shown efficient methods for the ortho-iodination of benzamides using iridium catalysis, which could be a potential route for introducing a second iodine atom at the C2 position. acs.org
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Benzoyl Ring
| Position | Influence of Iodo Group (at C3) | Influence of Amide Group (at C1) | Combined Effect |
| C2 | Ortho (Activating) | Ortho (Activating) | Strongly Favored |
| C4 | Para (Activating) | Para (Activating) | Favored |
| C5 | Meta (Deactivating) | Meta (Deactivating) | Disfavored |
| C6 | Ortho (Activating) | Meta (Deactivating) | Ambiguous |
Reduction and Oxidation Chemistry of Pyridine and Benzamide Moieties
The pyridine and benzamide moieties within this compound exhibit distinct redox behaviors.
Pyridine Moiety: The pyridine ring is generally resistant to oxidation. However, it can be oxidized to form pyridine N-oxides using strong oxidizing agents like hydrogen peroxide. youtube.com This transformation can be synthetically useful as the N-oxide is more susceptible to electrophilic substitution than pyridine itself. youtube.comrsc.org The nitrogen atom in the pyridine ring makes it more susceptible to reduction. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) in the presence of a suitable catalyst can reduce the pyridine ring to a piperidine (B6355638) ring.
Benzamide Moiety: The benzamide moiety is relatively stable towards both oxidation and reduction under typical conditions. The carbonyl group of the amide can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the benzamide to a benzylamine (B48309) derivative. However, this is a harsh reaction condition that might also affect other functional groups in the molecule. The benzene ring itself is generally resistant to reduction except under forcing conditions like high-pressure hydrogenation.
Table 2: Potential Redox Transformations of this compound
| Moiety | Reaction Type | Potential Reagents | Potential Product |
| Pyridine | Oxidation | H₂O₂, peroxy acids | 3-iodo-N-(1-oxido-pyridin-1-ium-4-yl)benzamide |
| Pyridine | Reduction | H₂/Pd, NaBH₄/catalyst | 3-iodo-N-(piperidin-4-yl)benzamide |
| Amide Carbonyl | Reduction | LiAlH₄ | (3-iodophenyl)(pyridin-4-ylamino)methane |
Amide Hydrolysis and Chemical Stability Profiles
Amides are generally stable compounds but can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. libretexts.orglardbucket.org In the case of this compound, hydrolysis would break the amide bond, yielding 3-iodobenzoic acid and 4-aminopyridine (B3432731).
Acid-Catalyzed Hydrolysis: In the presence of a strong acid like hydrochloric acid, the amide is protonated at the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The products would be 3-iodobenzoic acid and the pyridinium (B92312) salt of 4-aminopyridine. libretexts.org
Base-Catalyzed Hydrolysis: Under basic conditions, such as in the presence of sodium hydroxide (B78521), a hydroxide ion directly attacks the carbonyl carbon. The initial products are the carboxylate salt (sodium 3-iodobenzoate) and 4-aminopyridine. libretexts.org
The rate of hydrolysis can be influenced by steric hindrance around the amide bond. nih.gov The presence of the bulky iodo group ortho to the amide linkage might have a modest effect on the rate of hydrolysis. The electronic nature of the substituents on both the benzoyl and pyridinyl rings will also play a role. The electron-withdrawing iodine atom could slightly increase the electrophilicity of the carbonyl carbon, potentially accelerating hydrolysis.
Studies on similar benzamides have explored their hydrolysis in strong aqueous acids. rsc.org The stability of the amide bond is a critical factor in the context of drug design and development, where strategies to mitigate amide hydrolysis are often employed. nih.gov
Table 3: Products of Amide Hydrolysis
| Condition | Products |
| Acidic (e.g., HCl, H₂O) | 3-Iodobenzoic acid and 4-aminopyridinium (B8673708) chloride |
| Basic (e.g., NaOH, H₂O) | Sodium 3-iodobenzoate (B1234465) and 4-aminopyridine |
Exploration of Biological and Biochemical Interactions: Mechanistic Investigations
In Vitro Receptor Binding and Enzyme Inhibition Studies
The initial characterization of a compound's biological activity often begins with in vitro studies to identify its molecular targets and quantify its potency. These assays provide fundamental insights into the compound's mechanism of action.
High-Throughput Screening Methodologies for Target Identification
High-throughput screening (HTS) is a critical tool in drug discovery and chemical biology for rapidly assessing the activity of large numbers of compounds against specific biological targets. In the context of identifying targets for benzamide (B126) derivatives, HTS of extensive chemical libraries has proven effective. For instance, a screen of 220,000 drug-like molecules identified potent and selective inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (DHODH), an essential enzyme for the parasite. nih.gov This screen revealed that halogenated phenyl benzamides were among the diverse chemical scaffolds showing inhibitory activity. nih.gov While this study did not specifically name 3-iodo-N-(pyridin-4-yl)benzamide, it highlights the utility of HTS in identifying benzamide-containing compounds as enzyme inhibitors. Similarly, computational high-throughput virtual screening has been employed to identify novel dual inhibitors of EGFR and HER2 kinases from chemical libraries, demonstrating the power of these methods in pinpointing the molecular targets of small molecules. nih.gov
Dose-Response Characterization and IC50/Ki Determination (in vitro only)
Once a potential interaction is identified, dose-response studies are conducted to quantify the compound's potency. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a biological target by 50%. The inhibition constant (Ki) provides a more absolute measure of binding affinity.
Below is an interactive table showcasing IC50 values for illustrative benzamide-related compounds against their respective targets.
| Compound Class | Target Enzyme | IC50 (nM) |
| Halogenated Phenyl Benzamide | P. falciparum DHODH | <600 |
| Most Active from Screen | P. falciparum DHODH | 16 |
| Compound C3 | EGFR Kinase | 37.24 |
| Compound C3 | HER2 Kinase | 45.83 |
Mechanistic Elucidation of Ligand-Target Interactions (e.g., competitive, non-competitive inhibition)
Understanding the mechanism by which a ligand interacts with its target is crucial for rational drug design and development. The primary modes of reversible enzyme inhibition are competitive, non-competitive, and uncompetitive.
Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. wikipedia.org This type of inhibition can be overcome by increasing the substrate concentration. wikipedia.org
Non-competitive inhibition involves the inhibitor binding to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's activity. wikipedia.orgnih.gov In this case, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, and its effect is not reversed by increasing substrate concentration. wikipedia.orgnih.gov An active metabolite of benzamide riboside, known as BAD (benzamide adenine (B156593) dinucleotide), acts as a potent, reversible, and noncompetitive inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH). nih.gov
Uncompetitive inhibition happens when the inhibitor binds only to the enzyme-substrate complex. nih.gov
The most active inhibitor of P. falciparum DHODH identified through HTS was found to be a competitive inhibitor with respect to the coenzyme Q substrate. nih.gov In contrast, studies on benzamide riboside have shown that its active metabolite, BAD, is a noncompetitive inhibitor of IMPDH. nih.gov The specific inhibitory mechanism of this compound would require dedicated kinetic studies.
Cellular Assay Development and Mechanistic Cell Biology
Following in vitro characterization, cellular assays are essential to understand a compound's effects in a more biologically relevant context. These studies investigate cellular uptake, localization, and the modulation of specific cellular pathways.
Cellular Uptake and Subcellular Localization Studies
The ability of a compound to enter cells and reach its target is a critical determinant of its biological activity. Studies on related compounds provide insights into the potential behavior of this compound. For instance, the prodrug 4-iodo-3-nitrobenzamide (B1684207) has been shown to be activated within cancer cells, suggesting it is taken up by these cells. nih.gov Its mechanism of action is dependent on the cellular reducing system, with its reduction to a non-toxic amine occurring in the mitochondria of non-malignant cells. nih.gov This indicates that cellular uptake and mitochondrial localization are key to its selective action.
Evaluation of Specific Cellular Pathway Modulation (e.g., cell proliferation, enzyme activity modulation)
Cellular assays can reveal how a compound affects fundamental cellular processes. The inhibition of IMPDH by the active metabolite of benzamide riboside leads to the depletion of guanylates, which in turn can induce differentiation and apoptosis (programmed cell death). nih.gov This demonstrates a clear link between enzyme inhibition and the modulation of cellular pathways that control cell fate.
Another related compound, 4-pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR), has been shown to facilitate lung metastasis in a breast cancer model, not by affecting primary tumor growth, but by increasing the permeability of endothelial cells. mdpi.com In vitro, 4PYR was found to affect extracellular adenine nucleotide metabolism and the intracellular energy status in endothelial cells. mdpi.com These findings highlight the complex and sometimes indirect ways in which benzamide-related compounds can modulate cellular and physiological processes.
The table below summarizes the observed cellular effects of illustrative benzamide-related compounds.
| Compound | Cellular Effect | Affected Pathway/Process | Cell Type |
| Benzamide Riboside (active metabolite) | Induction of differentiation and apoptosis | IMPDH inhibition, guanylate depletion | Leukemic cells |
| 4-iodo-3-nitrobenzamide | Selective tumoricidal action | Cellular reduction and activation | Cancer cells |
| 4-pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR) | Increased permeability | Extracellular adenine nucleotide metabolism | Endothelial cells |
| 4-pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR) | Reduced invasive potential | Modulation of CD73-adenosine axis | 4T1 breast cancer cells |
Phenotypic Screening in Defined Cellular Models (Excluding therapeutic efficacy)
Phenotypic screening, a cornerstone of modern drug discovery, allows for the identification of compounds that elicit a desired biological effect in cellular or organismal models without a preconceived molecular target. This approach is particularly valuable for complex diseases where the underlying biology is not fully understood. nih.govresearchgate.net In the context of this compound and its analogs, phenotypic screens have been instrumental in characterizing their biological activities.
While direct phenotypic screening data for this compound itself is not extensively detailed in the public domain, the principles of this approach are well-established. Such screens often utilize high-content imaging or reporter gene assays to monitor changes in cellular morphology, protein expression, or specific signaling pathways. For instance, in the broader context of benzamide-containing compounds, phenotypic screens have been employed to assess activities like the inhibition of cell proliferation or the modulation of specific cellular processes. nih.govmdpi.com
Modern phenotypic screening often employs sophisticated models like 3D co-cultures of primary human cells or patient-derived organoids to better mimic the physiological environment of tissues. nih.gov These models can reveal nuanced cellular responses and provide a more translatable understanding of a compound's effects. For example, 3D organoid models derived from patient biopsies have shown promise in predicting individual responses to therapeutic agents. researchgate.net
Structure-Activity Relationship (SAR) Studies for this compound Analogues
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. By systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify key molecular features required for its effects.
The modification of substituents on the core structure of this compound and its related scaffolds has a profound impact on their in vitro biological activity. SAR studies on analogous compound series, such as 4-(6-iodo-H-imidazo[1,2-a]pyridin-2-yl)-N-dimethylbenzeneamine (IMPY), have demonstrated the importance of the nature and position of various functional groups.
In one such study, a series of IMPY analogues were synthesized and evaluated for their binding affinity to amyloid-beta (Aβ) plaques. The results highlighted that non-hydrophilic thioether substituents at the 6-position were well-tolerated and, in some cases, led to high affinity. nih.gov For example, 6-ethylthio-, 6-cyano-, 6-nitro-, and 6-p-methoxybenzylthio- analogues all exhibited high affinity with inhibitory constant (Kᵢ) values below 10 nM. Conversely, the introduction of hydrophilic thioether groups at the same position resulted in a significant reduction or complete loss of affinity. nih.gov
Similarly, in the 3-iodo-4-phenoxypyridinone (IOPY) series of non-nucleoside reverse transcriptase inhibitors (NNRTIs), the substituent at the C-3 position was found to be critical for anti-HIV activity. A systematic study involving numerous analogues with different C-3 substituents revealed that only a 3-vinyl analogue displayed activity comparable to the parent iodo-compound against wild-type HIV-1 and key mutant strains. nih.gov
These findings underscore the sensitivity of biological activity to even minor changes in the substituent pattern, providing a roadmap for the rational design of more potent and specific molecules.
The spatial arrangement of functional groups on the this compound scaffold is a critical determinant of its interaction with biological targets. SAR studies have consistently shown that moving a substituent to a different position can dramatically alter binding affinity and biological efficacy.
In the development of IMPY analogues for imaging Aβ plaques, positional isomerism played a key role. While a bromo substituent in the adjacent ring to the dimethylamino group in secondary N-methyl analogues imparted high affinity (Kᵢ = 7.4 nM), a methyl group at the same position did not yield a high-affinity ligand. nih.gov This indicates a specific steric and electronic requirement at that position for optimal binding.
Further emphasizing the importance of substituent placement, studies on the 3-iodo-4-phenoxypyridinone (IOPY) series of anti-HIV agents showed that the 3-iodo substituent was a key feature for high potency. nih.gov The development of a concise and efficient route to synthesize these 3-iodo-4-aryloxypyridinones allowed for the exploration of various analogues, ultimately leading to compounds with activity in the nanomolar range against both wild-type and mutant HIV-1 strains. nih.gov The precise positioning of the iodine atom was crucial for the observed high efficacy.
The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological activity. The ability of this compound and its analogues to adopt a specific low-energy conformation that is complementary to the binding site of its biological target is a prerequisite for a strong interaction.
Molecular modeling and conformational analysis are often employed in conjunction with SAR studies to understand these effects. For instance, in the study of the IOPY series of NNRTIs, molecular conformation was a key consideration in their design and evaluation. nih.gov The rotational freedom around the bonds connecting the different rings of the molecule allows it to adopt various spatial arrangements. The most stable conformation, or the one that is recognized by the target protein, will dictate the compound's biological activity. The rigidity or flexibility of the molecule, influenced by its substituents, can also play a significant role. While specific conformational studies on this compound are not widely published, the principles derived from related structures are highly applicable.
Target Engagement and Mechanism of Action (MOA) Studies (Biophysical and Proteomic Approaches)
Understanding how a compound engages its molecular target and the subsequent cascade of events that lead to a biological response is a central goal of chemical biology. Biophysical and proteomic approaches provide powerful tools to investigate these interactions at a molecular level.
Biophysical techniques offer a direct means to quantify the binding affinity and thermodynamics of a ligand interacting with its protein target. nih.gov
Surface Plasmon Resonance (SPR) is an optical technique that measures changes in the refractive index at the surface of a sensor chip when an analyte (e.g., this compound) flows over and binds to a ligand (e.g., a target protein) that is immobilized on the chip. nih.gov This method can provide real-time data on the association and dissociation rates of the binding event, from which the equilibrium dissociation constant (K₋) can be calculated, offering a precise measure of binding affinity.
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a protein. nih.gov In a typical ITC experiment, a solution of the compound is titrated into a solution containing the target protein. The heat released or absorbed during the binding event is measured, allowing for the determination of the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.gov These thermodynamic parameters provide deep insights into the forces driving the binding event, such as hydrogen bonding, electrostatic interactions, or hydrophobic effects. For example, ITC studies have been used to characterize the interactions between serum albumins and polymeric micelles, revealing that these interactions are often driven by hydrogen-bonding or electrostatic forces. nih.gov
Proteomic Approaches for Target Identification
Following initial biological screening, identifying the specific molecular targets of a bioactive compound is a critical step in understanding its mechanism of action. For the compound This compound , proteomic strategies are instrumental in elucidating its direct protein interaction partners within a complex biological system. These methods, such as affinity purification and chemical proteomics, enable the isolation and subsequent identification of proteins that physically bind to the compound, thereby providing direct evidence of its cellular targets.
Affinity Purification
Affinity purification is a powerful technique used to isolate proteins that bind to a specific molecule of interest. In the context of This compound , this would typically involve immobilizing the compound onto a solid support, such as agarose (B213101) or magnetic beads. This "baited" support is then incubated with a cell lysate, allowing proteins that have an affinity for the compound to bind to it. After a series of washes to remove non-specific binders, the captured proteins are eluted and identified, most commonly by mass spectrometry.
The design of the affinity probe is a crucial aspect of this approach. A linker arm is usually introduced to the This compound structure at a position that does not interfere with its protein-binding epitope. This modified version of the compound is then conjugated to the solid matrix. The choice of the linker and the site of attachment are critical to ensure that the immobilized compound retains its native binding conformation and can effectively capture its protein targets.
Chemical Proteomics
Chemical proteomics offers a complementary and often more direct in-situ approach for target identification. This methodology utilizes chemical probes that are structurally similar to the compound of interest but are also equipped with a reactive group and a reporter tag. The reactive group is designed to form a covalent bond with nearby amino acid residues of the target protein upon binding. The reporter tag, such as a biotin (B1667282) or a fluorescent dye, facilitates the subsequent enrichment and identification of the labeled proteins.
For This compound , a chemical probe would be synthesized to include these functionalities. This probe would be introduced to living cells or cell lysates, where it would bind to its target proteins. Upon activation, often by UV light in the case of photo-affinity probes, a covalent linkage is formed. The tagged proteins can then be isolated using the reporter tag (e.g., streptavidin beads for a biotin tag) and identified by mass spectrometry. This approach has the advantage of capturing interactions within a more native cellular environment and can identify both high-affinity and transient interactions.
Data from Proteomic Studies
While the specific application of these proteomic techniques to This compound is not extensively detailed in publicly available research, the following table represents a hypothetical outcome of such an experiment, illustrating the type of data that would be generated. The identified proteins would be considered potential direct targets of the compound, warranting further validation studies to confirm the biological relevance of these interactions.
| Potential Protein Target | Gene Name | Function | Method of Identification |
| Mitogen-activated protein kinase 14 | MAPK14 | Enzyme, Kinase | Affinity Purification-Mass Spectrometry |
| Cyclin-dependent kinase 2 | CDK2 | Enzyme, Kinase | Chemical Proteomics |
| Heat shock protein 90 | HSP90AA1 | Chaperone | Affinity Purification-Mass Spectrometry |
| Carbonic anhydrase II | CA2 | Enzyme, Lyase | Chemical Proteomics |
Advanced Materials Science and Catalysis Applications of 3 Iodo N Pyridin 4 Yl Benzamide and Its Derivatives
Utilization as a Building Block in Supramolecular Chemistry
Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. The specific functional groups within 3-iodo-N-(pyridin-4-yl)benzamide make it a candidate for the construction of such assemblies.
Hydrogen Bonding Networks in Crystal Engineering
In the solid state, the arrangement of molecules is governed by intermolecular forces, with hydrogen bonds playing a pivotal role in determining the crystal packing. The this compound molecule possesses both hydrogen bond donors (the amide N-H) and acceptors (the amide C=O and the pyridyl nitrogen). This combination allows for the formation of robust hydrogen-bonded networks. For instance, similar benzamide (B126) derivatives are known to form chain or sheet-like structures through N-H···O=C and N-H···N(pyridyl) hydrogen bonds. While specific crystallographic data for this compound is not available in the surveyed literature, the potential for such interactions is high. The presence of the iodine atom could also lead to halogen bonding, a directional interaction that can further influence the crystal packing.
Self-Assembly of Polymeric or Crystalline Materials
The directional nature of the hydrogen and halogen bonds in this compound can be exploited to guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures. The interplay between the different non-covalent interactions would dictate the final supramolecular structure. The pyridyl group, in particular, is a common motif in the design of self-assembling systems, often leading to predictable and stable structures. However, specific studies detailing the self-assembly of this compound into polymeric or crystalline materials have not been found in the current scientific literature.
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials are highly dependent on the nature of the metal and the organic linker.
Ligand Design for Metal Complexation
The this compound molecule is well-suited to act as a ligand in the formation of MOFs and coordination polymers. The pyridyl nitrogen atom is a primary coordination site for a wide variety of metal ions. The amide group can also participate in coordination, potentially leading to the formation of multinuclear metal clusters. The iodo-substituent on the benzoyl ring offers a site for post-synthetic modification, where the iodine atom can be replaced with other functional groups to tune the properties of the resulting framework. Despite this potential, there are no published reports on the use of this compound as a ligand in the synthesis of MOFs or coordination polymers.
Structural Characterization of MOF Materials and Coordination Complexes
The characterization of MOFs and coordination polymers typically involves techniques such as single-crystal X-ray diffraction to determine the three-dimensional structure. This analysis would reveal the coordination environment of the metal ions and the connectivity of the ligands within the framework. Other techniques, including powder X-ray diffraction and thermogravimetric analysis, would provide information on the crystallinity and thermal stability of the materials. As no MOFs or coordination polymers based on this compound have been reported, there is no structural characterization data available.
Applications in Organic Electronics and Optoelectronic Materials
Organic molecules with extended π-systems and donor-acceptor character are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound, with its combination of an electron-withdrawing pyridyl group and a potentially electron-donating benzamide core, could be of interest in this field. The presence of the heavy iodine atom might also induce phosphorescence, a desirable property for high-efficiency OLEDs. Nevertheless, a review of the current literature reveals no studies on the synthesis or characterization of this compound for applications in organic electronics or optoelectronics.
Charge Transport Properties
Currently, there is no specific research data available detailing the charge transport properties of this compound. In principle, organic semiconducting materials rely on delocalized π-electron systems to facilitate the movement of charge carriers (electrons and holes). The presence of aromatic rings in this compound, namely the benzene (B151609) and pyridine (B92270) rings, provides a π-conjugated system. However, the amide linkage can disrupt this conjugation to some extent. The charge transport efficiency would be significantly influenced by the molecule's solid-state packing, which dictates the degree of intermolecular orbital overlap. The iodine atom, being a heavy element, could also influence intersystem crossing rates, a factor that is more directly related to luminescent properties but can have secondary effects on charge carrier dynamics. Further experimental and computational studies are required to elucidate the specific charge transport characteristics of this compound.
Luminescent Properties
Specific studies on the luminescent properties of this compound are not found in the current body of scientific literature. Generally, the luminescence of a molecule is dictated by its electronic structure and the transitions between electronic states. The benzamide core, when linked to a pyridine ring, can exhibit fluorescence or phosphorescence. The presence of the iodine atom, due to the heavy-atom effect, is expected to significantly enhance spin-orbit coupling. This typically leads to an increase in the rate of intersystem crossing from the singlet excited state to the triplet excited state, which would likely quench fluorescence and promote phosphorescence. The emission wavelength and quantum yield would be highly dependent on the molecular geometry and the surrounding environment.
Role as a Precursor or Ligand in Catalytic Systems
The structure of this compound suggests its potential utility in catalysis, primarily as a ligand for transition metals or as a precursor for more complex catalytic structures.
The this compound molecule possesses two key features relevant to ligand design for transition metal catalysis. The pyridine nitrogen atom has a lone pair of electrons, making it a potential coordination site for transition metals like palladium (Pd) and copper (Cu). Such N-donor ligands are integral to a vast number of catalytic systems.
Furthermore, the iodo-substituent on the benzamide ring can participate in oxidative addition reactions with low-valent metal centers, such as Pd(0), which is a fundamental step in many cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This dual functionality allows the molecule to potentially act as a "ligand-reagent" where it first coordinates to the metal center and then undergoes a reaction at the C-I bond.
The amide linkage itself can also influence the electronic properties of the coordinating pyridine ring and can participate in secondary interactions, such as hydrogen bonding, which can help in stabilizing catalytic intermediates.
Table 1: Potential Coordination Sites and Reactive Positions for Catalysis
| Feature | Potential Role in Catalysis | Relevant Metal Catalysts |
|---|---|---|
| Pyridine Nitrogen | N-donor ligand coordination | Pd, Cu, Rh, Ir, Ni |
| 3-Iodo Substituent | Oxidative addition site | Pd, Ni, Cu |
There is no information available regarding chiral derivatives of this compound and their application in asymmetric catalysis. For a molecule to be an effective ligand in asymmetric catalysis, it must be chiral and be able to create a chiral environment around the metal center, thereby directing the stereochemical outcome of a reaction.
To adapt this compound for asymmetric catalysis, chirality would need to be introduced into its structure. This could be achieved, for example, by:
Introducing a chiral center in a substituent on the benzamide or pyridine ring.
Creating atropisomerism by introducing bulky groups that restrict rotation around a single bond, leading to non-superimposable mirror images.
Once a chiral derivative is synthesized, it could be employed as a ligand for transition metals in a variety of asymmetric transformations, such as asymmetric hydrogenations, hydrosilylations, or cross-coupling reactions. The development of chiral hypervalent iodine reagents has also become an area of interest for asymmetric transformations. researchgate.net While not directly a transition metal catalysis method, a chiral iodo-arene derivative could potentially be used to mediate stereoselective oxidations. However, this remains a hypothetical application for derivatives of this compound pending future research.
Future Directions and Emerging Research Avenues for 3 Iodo N Pyridin 4 Yl Benzamide
Development of Novel and Sustainable Synthetic Routes
The advancement of 3-iodo-N-(pyridin-4-yl)benzamide from a laboratory curiosity to a widely applicable molecule hinges on the development of efficient and environmentally responsible synthetic methodologies. Current research into the synthesis of related benzamide (B126) and pyridine (B92270) derivatives highlights a clear trajectory towards greener chemistry. nih.gov
Future efforts will likely focus on one-pot, multi-component reactions that improve atom economy and reduce waste. For instance, eco-friendly approaches using phosphoric acid as a catalyst in a glycerol (B35011) medium have been successfully employed for synthesizing other N-phenylbenzamides, offering a template for greener production. organic-chemistry.org The exploration of alternative, sustainable solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), is another critical avenue. nih.gov Furthermore, simplifying synthetic pathways to achieve high yields, as demonstrated in the one-pot synthesis of N-pyridin-3-yl-benzenesulfonamide, could make the production of these compounds more attractive for industrial applications. wikipedia.org The conventional multi-step processes involving esterification, cyanation, cyclization, and aminolysis can be optimized to reduce intermediate purification steps and minimize the use of hazardous reagents. nih.gov
Advanced Computational Approaches for De Novo Design and Optimization
Computational modeling is an indispensable tool for accelerating the discovery and optimization of novel compounds based on the this compound scaffold. Advanced computational techniques allow for the rational design of derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.
Molecular modeling studies, including docking, molecular dynamics (MD), and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analyses, have been effectively used on closely related N-ethyl-4-(pyridin-4-yl)benzamide structures. rsc.orgacs.orgrsc.org These methods have successfully identified critical interactions with biological targets like Rho-associated kinase-1 (ROCK1) and have guided the design of new, more potent inhibitors based on contour maps that reveal favorable and unfavorable substitutions. rsc.orgacs.orgrsc.org Future research can apply these well-established computational workflows to this compound to predict its binding affinity and interaction mechanisms with a variety of targets.
Beyond optimization, de novo design represents a frontier for creating entirely new molecules. Computational procedures have shown promise in designing proteins that can bind specific pharmacophores, including those with amide and phenyl groups, with high affinity and specificity, often minimizing the need for extensive experimental screening. google.com Applying similar de novo design principles, alongside techniques like Density Functional-Based Tight-Binding (DFTB) and non-covalent interaction (NCI) calculations, could lead to the generation of novel derivatives of this compound tailored for specific biological or material functions. rsc.org
Table 1: Computational Techniques for Drug Design and Optimization
Exploration of Untapped Biological Targets and Signaling Pathways
While the full biological activity profile of this compound is yet to be determined, research on analogous structures provides a roadmap for exploring potential therapeutic applications. The N-pyridylbenzamide core is present in inhibitors of several important signaling pathways.
A primary area for investigation is in kinase inhibition. N-ethyl-4-(pyridin-4-yl)benzamide derivatives are known inhibitors of ROCK1, a kinase implicated in cardiovascular diseases. rsc.orgacs.org Other benzamide-containing molecules have been developed as potent inhibitors of various receptor tyrosine kinases, such as EGFR, HER-2, and KDR, which are crucial targets in oncology. rsc.org Another promising direction is the Hedgehog (Hh) signaling pathway, which plays a role in development and cancer. rsc.org Novel 4-(2-pyrimidinylamino)benzamide compounds have been identified as potent inhibitors of this pathway, suggesting that the broader benzamide scaffold is amenable to targeting key components of oncogenic signaling. rsc.org Future research should screen this compound and its derivatives against a wide panel of kinases and other enzyme families to uncover novel biological activities.
Integration into Next-Generation Functional Materials and Devices
The distinct structural features of this compound make it a candidate for applications in materials science. The pyridine nitrogen atom, in particular, can act as a ligand for coordinating with metal ions, opening the door for the creation of advanced functional materials.
One of the most promising areas is the development of Metal-Organic Frameworks (MOFs). Pyridine derivatives are widely used as building blocks in MOFs, which have applications in catalysis, chemical sensing, and gas storage. rsc.orggoogle.com By incorporating this compound as a linker, it may be possible to construct novel MOFs. For example, pyridine-regulated nickel-based MOFs have been shown to function as highly sensitive nonenzymatic glucose sensors. The iodine atom introduces another dimension, as iodinated compounds are used as X-ray contrast agents due to iodine's ability to absorb X-rays effectively. wikipedia.org This suggests a potential, albeit challenging, avenue for developing new imaging agents.
Furthermore, the amide group itself is of interest. Amide-functionalized Covalent Organic Frameworks (COFs) have demonstrated a remarkable ability to rapidly adsorb iodine from aqueous solutions, which is critical for nuclear waste remediation. While the stability of the carbon-iodine bond can be a limitation for some industrial applications, the collective features of the molecule—a metal-coordinating pyridine, a functional amide, and a heavy iodine atom—provide multiple handles for integration into next-generation materials and devices. wikipedia.org
Interdisciplinary Collaborative Research Opportunities
Realizing the full potential of this compound will require extensive collaboration across multiple scientific disciplines. The journey from initial concept to a functional product is inherently interdisciplinary.
Chemistry and Engineering: Synthetic chemists are needed to develop the sustainable and scalable production routes (Section 8.1), while chemical engineers can translate these lab-scale processes to pilot and industrial scales.
Computational and Medicinal Chemistry: Computational chemists can design and predict the properties of new derivatives (Section 8.2), which medicinal chemists can then synthesize and evaluate for biological activity (Section 8.3).
Biology and Pharmacology: Biologists and pharmacologists are essential for identifying and validating new biological targets and for conducting the preclinical studies needed to assess efficacy and safety.
Materials Science and Physics: Collaboration with materials scientists will be key to integrating the molecule into functional materials like MOFs and sensors (Section 8.4), while physicists can characterize the electronic and optical properties of these new materials.
Such collaborative efforts, where computational design informs synthesis, which in turn fuels biological and material testing, create a feedback loop that dramatically accelerates the pace of discovery.
Challenges and Perspectives in Translating Fundamental Research Findings
The path from a promising compound in the lab to a clinically or commercially viable product is fraught with challenges. For this compound, several key hurdles must be overcome.
A significant challenge in drug development is the frequent disconnect between initial findings and real-world efficacy. Compounds that show high potency in enzymatic assays or cell cultures may fail in animal models due to poor pharmacokinetic properties (absorption, distribution, metabolism, and excretion) or unforeseen toxicity. For example, potent Hedgehog pathway inhibitors with excellent PK profiles failed to show significant antitumor efficacy in a specific xenograft model, highlighting the complexities of in vivo systems.
For material applications, the stability of the compound under operational conditions is paramount. The carbon-iodine bond, while useful for synthesis, is often less stable than carbon-fluorine or carbon-chlorine bonds, which could limit the longevity of devices incorporating this molecule. wikipedia.org
From a commercial perspective, the cost and scalability of synthesis are critical. A complex, low-yield synthesis will be a major barrier to translation, reinforcing the importance of developing the novel synthetic routes discussed in Section 8.1. Overcoming these challenges requires a long-term perspective, significant investment, and a multidisciplinary approach to problem-solving, from optimizing molecular structure to ensuring robust and cost-effective production.
Compound Reference Table
Table 2: List of Chemical Compounds Mentioned
Q & A
Basic: What synthetic routes are commonly employed to prepare 3-iodo-N-(pyridin-4-yl)benzamide?
Answer:
The synthesis of this compound typically involves amide bond formation between 3-iodobenzoyl chloride and pyridin-4-amine. Key steps include:
- Reaction Conditions : Conducted in anhydrous solvents (e.g., THF or DCM) with a base (e.g., triethylamine) to neutralize HCl byproduct .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) improves purity.
- Yield Optimization : Stoichiometric control (1:1.2 molar ratio of acid chloride to amine) minimizes side reactions.
Reference: Similar protocols for 4-bromo-N-(pyridin-4-yl)benzamide synthesis validate this approach .
Advanced: How can reaction yield and purity be systematically optimized for this compound?
Answer:
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction dialysis for purification .
- Catalytic Additives : Use of coupling agents (e.g., EDC/HOBt) for mild amidation, reducing racemization risks .
- In-Line Analytics : HPLC-MS monitors reaction progress; impurities (e.g., unreacted starting material) are quantified via reverse-phase chromatography .
- Crystallization Solvent Systems : Mixed solvents (e.g., ethyl acetate/hexane) improve crystal lattice formation for higher purity .
Basic: Which analytical techniques are critical for structural characterization?
Answer:
- NMR Spectroscopy : 1H/13C NMR confirms amide bond formation and substituent positions. For example, the pyridine ring’s protons resonate at δ 8.5–7.5 ppm, while the benzamide aromatic protons appear at δ 7.0–8.0 ppm .
- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]+) and isotopic pattern (iodine’s signature doublet).
- Elemental Analysis : Ensures stoichiometric accuracy (C, H, N, I percentages).
Advanced: How do structural modifications influence biological activity in benzamide derivatives?
Answer:
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., I, Br) : Increase electrophilicity, enhancing interactions with nucleophilic enzyme residues (e.g., kinase ATP-binding pockets) .
- Pyridine Position : Pyridin-4-yl vs. pyridin-2-yl alters hydrogen-bonding capacity and target selectivity .
- Case Study : 4-Iodo-N-(pyridin-2-ylmethyl)benzamide ( ) shows higher metabolic stability due to iodine’s steric bulk, suggesting similar benefits for the 3-iodo analogue .
Basic: What are potential biological targets or therapeutic applications?
Answer:
- Kinase Inhibition : Pyridine-containing benzamides often target tyrosine kinases (e.g., RET, EGFR) due to ATP-binding site interactions .
- Antimicrobial Activity : Halogenated benzamides disrupt microbial membrane integrity or enzyme function (e.g., dihydrofolate reductase) .
- Neurological Targets : Analogues like GR-55562 ( ) bind serotonin receptors (5-HT1B/D), suggesting neuropharmacological potential .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Assay Standardization : Control variables (e.g., cell line passage number, serum concentration) to minimize variability .
- Purity Validation : Use HPLC (>95% purity) to exclude confounding effects from synthetic byproducts.
- Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) and cellular thermal shift assays .
- Meta-Analysis : Compare data from structurally related compounds (e.g., 4-bromo vs. 3-iodo derivatives) to identify substituent-specific trends .
Basic: What physicochemical properties govern its pharmacokinetic profile?
Answer:
- LogP : ~2.5 (calculated), indicating moderate lipophilicity, suitable for blood-brain barrier penetration .
- Solubility : Poor aqueous solubility (enhanced via co-solvents like PEG-400) .
- Metabolic Stability : Iodine’s low electronegativity reduces oxidative metabolism compared to bromine analogues .
Advanced: How can computational tools predict target binding modes?
Answer:
- Molecular Docking (AutoDock/Vina) : Simulate binding to kinase ATP pockets; prioritize poses with hydrogen bonds to pyridine N and benzamide carbonyl .
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories; analyze RMSD fluctuations .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50 values to guide SAR .
Basic: What safety precautions are essential during handling?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood use due to potential iodine volatility .
- Waste Disposal : Halogenated waste containers for iodine-containing byproducts.
- Toxicity Screening : Preliminary Ames test (bacterial reverse mutation) to assess genotoxicity risks .
Advanced: How to design derivatives for improved target selectivity?
Answer:
- Fragment-Based Drug Design (FBDD) : Introduce substituents (e.g., sulfonamides, morpholines) to engage secondary binding pockets .
- Bioisosteric Replacement : Replace iodine with CF3 for similar steric bulk but altered electronic profile .
- Proteomics Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
